molecular formula C14H24N2O3 B6088144 Tert-butyl [1-(cyclopropylcarbonyl)piperidin-3-yl]carbamate

Tert-butyl [1-(cyclopropylcarbonyl)piperidin-3-yl]carbamate

Cat. No.: B6088144
M. Wt: 268.35 g/mol
InChI Key: AGLCHEISDRWFHN-UHFFFAOYSA-N
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Description

Tert-butyl [1-(cyclopropylcarbonyl)piperidin-3-yl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a cyclopropylcarbonyl group, and a piperidin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [1-(cyclopropylcarbonyl)piperidin-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl isocyanate with a piperidine derivative in the presence of a base such as triethylamine. The reaction conditions often require a solvent like dichloromethane and are carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [1-(cyclopropylcarbonyl)piperidin-3-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl [1-(cyclopropylcarbonyl)piperidin-3-yl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl [1-(cyclopropylcarbonyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protective groups.

    Tert-butyl [3-(piperazin-1-yl)propyl]carbamate: Contains a piperazine ring instead of a piperidine ring.

    Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Features a bicyclic structure

Uniqueness

Tert-butyl [1-(cyclopropylcarbonyl)piperidin-3-yl]carbamate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[1-(cyclopropanecarbonyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-5-4-8-16(9-11)12(17)10-6-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLCHEISDRWFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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